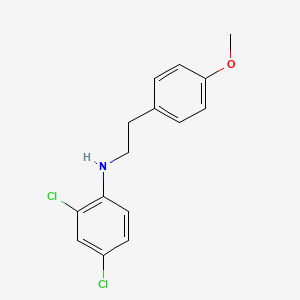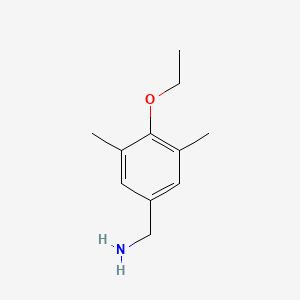
(4-Ethoxy-3,5-dimethylphenyl)methanamine
Overview
Description
“(4-Ethoxy-3,5-dimethylphenyl)methanamine” is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 .
Molecular Structure Analysis
The InChI code for “(4-Ethoxy-3,5-dimethylphenyl)methanamine” is 1S/C11H17NO3/c1-4-15-11-9 (13-2)5-8 (7-12)6-10 (11)14-3/h5-6H,4,7,12H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Chiral Discrimination and Separation
Research has demonstrated the use of derivatives of (4-Ethoxy-3,5-dimethylphenyl)methanamine in chiral discrimination and separation. For example, the separation of enantiomers was achieved on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, highlighting the compound's application in chromatography and analytical chemistry for enantioselective purposes. This process is crucial for pharmaceuticals where the activity of drug enantiomers can differ significantly (Bereznitski et al., 2002).
Polymer Science
In polymer science, 3,5-dimethylphenyl methacrylate, a related compound, has been synthesized and used to create homopolymers and copolymers. These materials were characterized by various techniques, indicating their potential applications in developing new materials with tailored properties. Such polymers could find applications in coatings, adhesives, and possibly in the field of nanotechnology due to their unique structural and thermal properties (Vijayanand et al., 2002).
Antimicrobial Activity
Novel (4-Ethoxy-3,5-dimethylphenyl)methanamine derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed moderate to very good antimicrobial activities, comparable to first-line drugs. This suggests their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing a critical need in public health (Thomas et al., 2010).
Catalysis and Chemical Synthesis
The synthesis and characterisation of N-substituted bis-phenols as precursors for unsymmetrical triarylmethane cations have been explored. These compounds, including derivatives of (4-Ethoxy-3,5-dimethylphenyl)methanamine, have been used to generate cationic species with characteristic visible absorptions, suggesting applications in catalysis and as intermediates in organic synthesis. Such cationic species could be useful in various chemical transformations and in the development of colorimetric sensors (Sarma et al., 2007).
properties
IUPAC Name |
(4-ethoxy-3,5-dimethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-13-11-8(2)5-10(7-12)6-9(11)3/h5-6H,4,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFOXSKPKOQGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-3,5-dimethylphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



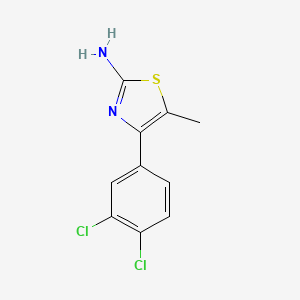
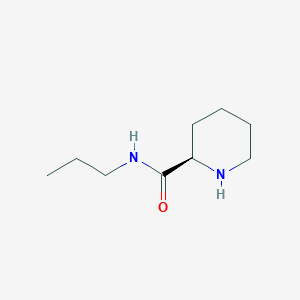
![2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1437540.png)
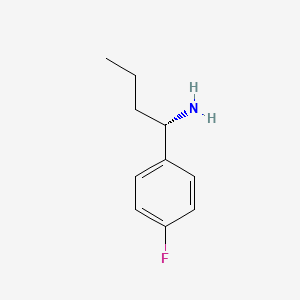
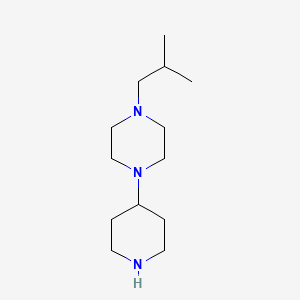
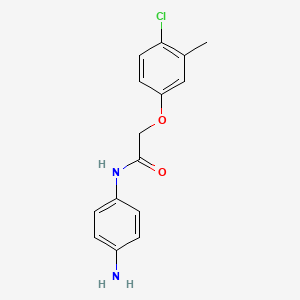
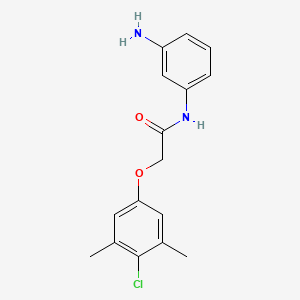
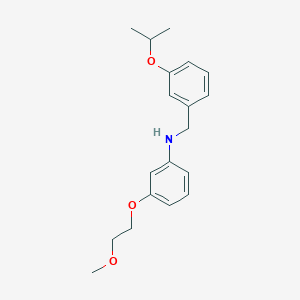
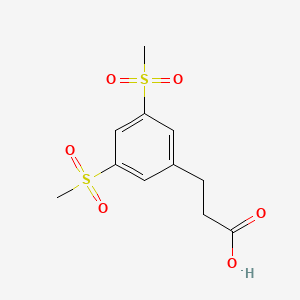
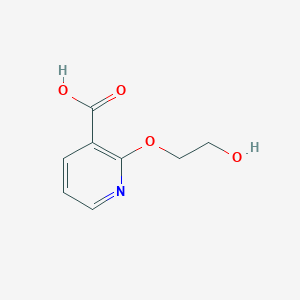
![N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1437553.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline](/img/structure/B1437556.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437557.png)
